molecular formula C14H10BrFO3 B8597241 5-Bromo-2-{[(3-fluorophenyl)methyl]oxy}benzoic acid

5-Bromo-2-{[(3-fluorophenyl)methyl]oxy}benzoic acid

Cat. No. B8597241
M. Wt: 325.13 g/mol
InChI Key: UHVIMGXNJNCOQH-UHFFFAOYSA-N
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Patent
US08778939B2

Procedure details

Solid LiOH (0.50 g, 20.95 mmol) was added in one charge to a stirred solution of (3-fluorophenyl)methyl 5-bromo-2-{[(3-fluorophenyl)methyl]oxy}benzoate (may be prepared as described in Description 82; 1.65 g, 3.81 mmol) in tetrahydrofuran (15 ml) and water (5 ml) in air at 20° C. The reaction mixture was stirred at 71° C. for 16 h. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (200 ml). 10% Aqueous HCl was added to the mixture to adjust pH to 2. The organic phase was isolated, washed with brine, dried over Na2SO4, and concentrated to yield the title compound as a white solid. 1.5 g.
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
(3-fluorophenyl)methyl 5-bromo-2-{[(3-fluorophenyl)methyl]oxy}benzoate
Quantity
1.65 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li+].[OH-].[Br:3][C:4]1[CH:5]=[CH:6][C:7]([O:21][CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[C:25]([F:29])[CH:24]=2)=[C:8]([CH:20]=1)[C:9]([O:11]CC1C=CC=C(F)C=1)=[O:10].Cl>O1CCCC1.O.C(OCC)(=O)C>[Br:3][C:4]1[CH:5]=[CH:6][C:7]([O:21][CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[C:25]([F:29])[CH:24]=2)=[C:8]([CH:20]=1)[C:9]([OH:11])=[O:10] |f:0.1|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
[Li+].[OH-]
Step Two
Name
(3-fluorophenyl)methyl 5-bromo-2-{[(3-fluorophenyl)methyl]oxy}benzoate
Quantity
1.65 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)OCC2=CC(=CC=C2)F)C1)OCC1=CC(=CC=C1)F
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
71 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 71° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
The organic phase was isolated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)O)C1)OCC1=CC(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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